N-acetyl-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-acetyl-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by the presence of an acetyl group, a methyl group, and a mesitylsulfonyl group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones with aldehydes or the oxidative cyclization of 2-alkynylphenols.
Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced through sulfonylation reactions using mesitylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-acetyl-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, it could inhibit an enzyme involved in a disease pathway or bind to a receptor to elicit a therapeutic response.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(tosyl)acetamide: Similar structure with a tosyl group instead of a mesitylsulfonyl group.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(phenylsulfonyl)acetamide: Similar structure with a phenylsulfonyl group instead of a mesitylsulfonyl group.
Uniqueness
N-acetyl-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the mesitylsulfonyl group, which may impart distinct chemical and biological properties compared to other sulfonyl derivatives
Properties
Molecular Formula |
C22H23NO5S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C22H23NO5S/c1-12-9-13(2)22(14(3)10-12)29(26,27)23(17(6)25)18-7-8-20-19(11-18)21(15(4)24)16(5)28-20/h7-11H,1-6H3 |
InChI Key |
OWYPAYVFCQDKPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C |
Origin of Product |
United States |
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